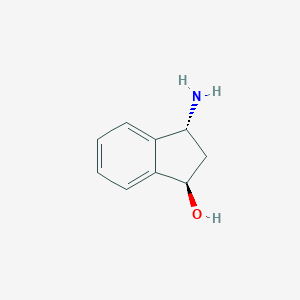

(1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

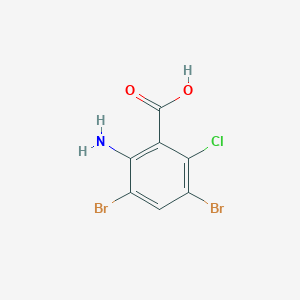

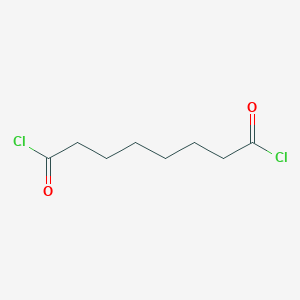

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a unique structure with an amino group and a hydroxyl group attached to an indane backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound serves as a precursor for the synthesis of enzyme inhibitors and receptor agonists. Its chiral nature makes it valuable in studying stereospecific interactions in biological systems.

Medicine

Pharmaceutical applications include the development of drugs targeting neurological disorders. The compound’s ability to interact with specific receptors in the brain makes it a potential candidate for treating conditions like depression and anxiety.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Wirkmechanismus

Target of Action

The primary target of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol, also known as 1R,3R-RSL3, is the enzyme glutathione peroxidase 4 (GPX4) . GPX4 is a key enzyme in the body that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

1R,3R-RSL3 interacts with its target GPX4 by inhibiting its activity . This inhibition reduces the expression of GPX4 protein, leading to an increase in oxidative stress within the cell . This increased oxidative stress can lead to a type of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPX4 by 1R,3R-RSL3 affects the biochemical pathway of lipid peroxidation . In normal conditions, GPX4 reduces lipid peroxides and protects the cell from damage. When gpx4 is inhibited, lipid peroxides accumulate, leading to damage to the cell membrane and other cellular structures, ultimately leading to ferroptosis .

Pharmacokinetics

It is known that the compound is a negative control for 1s,3r-rsl3 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the induction of ferroptosis, a form of regulated cell death . This occurs due to the accumulation of lipid peroxides in the cell, leading to oxidative damage and eventually cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can potentially counteract the oxidative damage caused by the inhibition of GPX4 . Additionally, the stability and efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other interacting molecules in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method is the catalytic hydrogenation of 1-indanone to produce 1-indanol, which is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of chiral catalysts to achieve the desired stereochemistry, followed by purification steps such as crystallization or chromatography to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

Oxidation: 1-indanone derivatives.

Reduction: Saturated amines.

Substitution: Various substituted indane derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S)-2-amino-1-indanol: Another chiral amino alcohol with similar applications in asymmetric synthesis.

(1S,3S)-3-amino-2,3-dihydro-1h-inden-1-ol: The enantiomer of the compound, which may exhibit different biological activities.

1-aminoindane: A simpler structure lacking the hydroxyl group, used in different synthetic applications.

Uniqueness

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol stands out due to its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. Its dual functional groups (amino and hydroxyl) provide versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

IUPAC Name |

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)